molecular formula C12H12BrN3 B1520684 3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine CAS No. 916423-54-6

3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Cat. No. B1520684
CAS RN: 916423-54-6
M. Wt: 278.15 g/mol
InChI Key: CRFJNEPWUKQMPI-UHFFFAOYSA-N
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Description

The compound “3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine” is a complex organic molecule that contains a pyrazolo[4,3-c]pyridine core with a bromophenyl group attached . Pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions .


Molecular Structure Analysis

The pyrazolo[4,3-c]pyridine core of the molecule is a fused bicyclic structure with three nitrogen atoms. This structure is aromatic, stable, and flat . The bromophenyl group is likely to add steric bulk and could influence the reactivity and properties of the molecule.

Scientific Research Applications

Tuning Photophysical Properties

  • Color Tuning in Iridium Tetrazolate Complexes : Studies on heteroleptic mononuclear cyclometalated iridium(III) complexes, including bromo-containing species, have shown significant variation in redox and emission properties. These complexes, similar in structure to the compound , are used for applications like organic light-emitting devices and biological labeling (Stagni et al., 2008).

Anticancer Applications

  • Antiproliferative Agents : Novel pyrazole derivatives have been synthesized and shown to possess cytotoxic effects against breast cancer and leukemia cells. These compounds, structurally similar to the given chemical, indicate potential as small molecule inhibitors for cancer treatment (Ananda et al., 2017).

Synthesis of Heterocyclic Compounds

  • Coumarin-based Heterocycles : Research involving the synthesis of various heterocyclic derivatives from 3-bromoacetylcoumarin has shown potential in creating compounds with significant anticancer activity. This underscores the relevance of bromo-containing heterocycles in pharmaceutical research (Mohareb & MegallyAbdo, 2015).

Molecular Structure Analysis

  • Hydrogen-bonded Dimer Formation : Studies on similar compounds, like 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine, have provided insights into the formation of hydrogen-bonded dimers and molecular ladders. This research is crucial for understanding molecular interactions in solid-state chemistry (Quiroga et al., 2010).

Self-Assembly and Metal Coordination

  • Metal Coordination Geometry in Self-Assembly : The design and synthesis of ligands for metal coordination, as demonstrated in studies involving pyrazolyl/pyridine fragments, highlight the role of such compounds in constructing complex architectures like double helicate and cage complexes (Paul et al., 2000).

Future Directions

The future directions for this compound could involve further studies to determine its potential biological activities and applications. This could include testing its antimicrobial activity, as similar compounds have shown such properties .

properties

IUPAC Name

3-(2-bromophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c13-10-4-2-1-3-8(10)12-9-7-14-6-5-11(9)15-16-12/h1-4,14H,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFJNEPWUKQMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661572
Record name 3-(2-Bromophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916423-54-6
Record name 3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916423-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
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3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
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3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
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3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Reactant of Route 5
3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

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